Cas no 267013-77-4 ((R)-2-hydroxy-4-phenylbutyric acid)

267013-77-4 structure
Productnaam:(R)-2-hydroxy-4-phenylbutyric acid
(R)-2-hydroxy-4-phenylbutyric acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-2-hydroxy-4-phenylbutyric acid
- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRIC ACID
- (R)-2-HYDROXY-4-PHENYLBUTANOIC ACID
- AKOS008084196
- 111611-91-7
- EN300-80228
- 2-Hydroxy-4-phenylbutanoicacid
- AS-82042
- 2-Hydroxy-4-phenylbutyrate
- SB85067
- Z1259340035
- SCHEMBL233441
- JNJCEALGCZSIGB-UHFFFAOYSA-N
- 2-Hpba
- Benzenebutanoic acid, alpha-hydroxy-
- Benzenebutanoic acid, .alpha.-hydroxy-
- SB44393
- 267013-77-4
- 2-Hydroxy-4-phenylbutanoic acid #
- NSC55316
- a-hydroxy phenybutyric acid
- 4-phenyl-2-hydroxybutanoic acid
- UNII-ZSP7I554Q9
- 4263-93-8
- .ALPHA.-HYDROXY-.GAMMA.-PHENYLBUTYRIC ACID
- NSC 55316
- ZSP7I554Q9
- FT-0642798
- FT-0669949
- E84043
- 2-hydroxy-4-phenyl-butyric acid
- 2-HYDROXY-4-PHENYLBUTYRIC ACID, (+/-)-
- NSC-55316
- FT-0638874
- 2-Hydroxy-4-phenylbutyric acid
- 2-Hydroxy-4-phenylbutanoic acid
- (R)-2-Hydroxy-4-phenylbutanoicAcid
- MFCD03001752
- 2-Hydroxy-4-phenylbutanoate
- Benzenebutanoic acid, a-hydroxy-
- SY058046
-
- Inchi: InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
- InChI-sleutel: JNJCEALGCZSIGB-UHFFFAOYSA-N
- LACHT: OC(CCC1C=CC=CC=1)C(O)=O
Berekende eigenschappen
- Exacte massa: 180.07900
- Monoisotopische massa: 180.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 162
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 57.5A^2
Experimentele eigenschappen
- Dichtheid: 1.219
- Smeltpunt: 114-117 ºC
- Kookpunt: 356.9 °C at 760 mmHg
- Vlampunt: 183.9 °C
- Brekindex: 1.564
- PSA: 57.53000
- LogboekP: 1.06470
- Specifieke rotatie: -9.5 º (c=2.8 in EtOH)
(R)-2-hydroxy-4-phenylbutyric acid Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S22-S24/25
- FLUKA MERK F CODES:3
- Risicozinnen:R36/37/38
(R)-2-hydroxy-4-phenylbutyric acid Gerelateerde literatuur
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Bing Chen,Hai-Feng Yin,Zhen-Sheng Wang,Jia-Ying Liu,Jian-He Xu Chem. Commun. 2010 46 2754
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Di-Chen Wang,Heng Li,Shu-Ning Xia,Ya-Ping Xue,Yu-Guo Zheng Catal. Sci. Technol. 2019 9 1961
-
Marco Eissen Chem. Educ. Res. Pract. 2012 13 103
-
Bing Chen,Hai-Feng Yin,Zhen-Sheng Wang,Jia-Ying Liu,Jian-He Xu Chem. Commun. 2010 46 2754
-
Jose J. Virgen-Ortíz,José C. S. dos Santos,ángel Berenguer-Murcia,Oveimar Barbosa,Rafael C. Rodrigues,Roberto Fernandez-Lafuente J. Mater. Chem. B 2017 5 7461
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